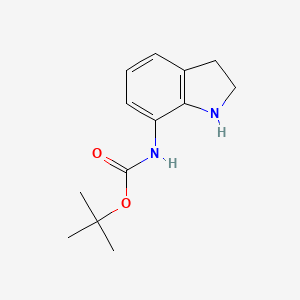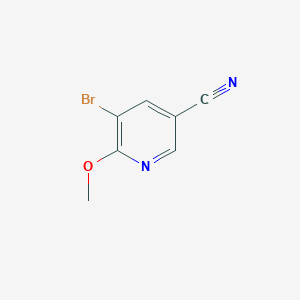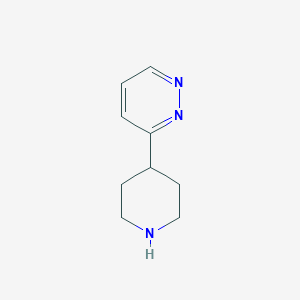
3-(Piperidin-4-yl)pyridazine
Vue d'ensemble
Description
3-(Piperidin-4-yl)pyridazine is a heterocyclic compound that features a pyridazine ring fused with a piperidine moietyPyridazine derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperidin-4-yl)pyridazine typically involves the reaction of piperidine derivatives with pyridazine precursors. One common method starts with N-benzyl piperidone as the starting material. The process involves addition and elimination reactions to form the desired pyridazine ring .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The specific details of industrial methods are often proprietary and may vary between manufacturers .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Piperidin-4-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Conditions vary depending on the substituent being introduced, but often involve the use of halides and bases
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated piperidine rings .
Applications De Recherche Scientifique
3-(Piperidin-4-yl)pyridazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interaction with biological targets.
Medicine: It has potential therapeutic applications due to its biological activities, such as antimicrobial and anticancer properties.
Industry: It is used in the development of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 3-(Piperidin-4-yl)pyridazine involves its interaction with specific molecular targets. For instance, it may bind to DNA via intercalation, disrupting the replication process and exerting its anticancer effects. The exact pathways and targets can vary depending on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
Pyridazine: A parent compound with similar biological activities.
Pyridazinone: A derivative with a keto functionality, known for its broad spectrum of pharmacological activities.
Piperidine: A related compound that serves as a core structure in many pharmaceuticals
Uniqueness: 3-(Piperidin-4-yl)pyridazine stands out due to its combined structural features of both pyridazine and piperidine, which may confer unique biological properties and enhance its potential as a therapeutic agent .
Propriétés
IUPAC Name |
3-piperidin-4-ylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-2-9(12-11-5-1)8-3-6-10-7-4-8/h1-2,5,8,10H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTKZTLGSNQUGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



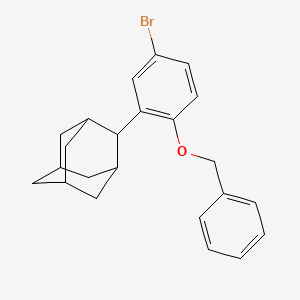
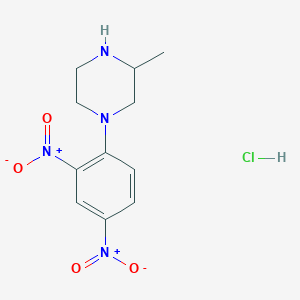
![(2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)amine dihydrochloride](/img/structure/B1465083.png)

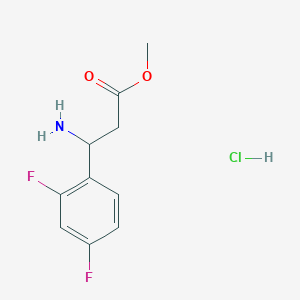

![cis-2-[2-(2-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1465089.png)
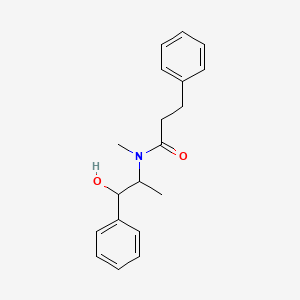
![5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol](/img/structure/B1465091.png)
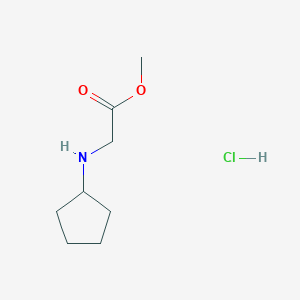
![cis-3-[2-(2-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1465097.png)
